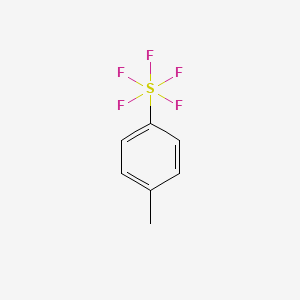

p-Tolylsulfur pentafluoride

Beschreibung

Eigenschaften

IUPAC Name |

pentafluoro-(4-methylphenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F5S/c1-6-2-4-7(5-3-6)13(8,9,10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRNICSILXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679282 | |

| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203126-21-0 | |

| Record name | 1-Methyl-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Tolylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of p-Tolylsulfur Pentafluoride

The following technical guide details the synthesis of p-Tolylsulfur pentafluoride, designed for researchers in medicinal and organic chemistry.

Target Compound: 1-Methyl-4-(pentafluorosulfanyl)benzene (p-Tol-SF₅) CAS Registry Number: 203126-21-0 Primary Application: "Super-Trifluoromethyl" motif installation in drug discovery and agrochemistry.

Executive Summary

The pentafluorosulfanyl (SF₅) group is increasingly favored in medicinal chemistry as a superior alternative to the trifluoromethyl (CF₃) group. It offers higher lipophilicity (Hansch

This guide details the Umemoto Two-Step Protocol , widely regarded as the modern "gold standard" for laboratory-scale synthesis. This method avoids the use of elemental F₂ gas, utilizing instead oxidative chlorination followed by fluoride exchange. It is scalable, uses shelf-stable reagents, and provides high yields of the target p-tolyl derivative.

Strategic Synthesis Overview

The Challenge: The "F₂ Barrier"

Historical methods (Sheppard, 1962) relied on the reaction of diaryl disulfides with AgF₂ at high temperatures. While effective, this route suffers from low yields (~9-12%) and high cost. Direct fluorination with F₂/N₂ is the industrial standard but is often inaccessible to standard academic or pharmaceutical labs due to safety infrastructure requirements.

The Solution: Umemoto’s Interhalogen Approach

The recommended protocol proceeds via an Arylsulfur Chlorotetrafluoride (ArSF₄Cl) intermediate. This species acts as a "masked" SF₅ precursor, where the final chlorine atom is displaced by a fluoride source.

Mechanism at a Glance:

-

Oxidative Chlorofluorination: p-Tolyl disulfide is oxidized by Cl₂ in the presence of KF to form the hypervalent sulfur species p-Tol-SF₄Cl.

-

Halogen Exchange (Halex): The labile Cl atom is displaced by F using ZnF₂ (Lewis acid assisted) or HF, collapsing the metastable intermediate into the thermodynamically stable SF₅ product.

Detailed Experimental Protocol

Phase 1: Synthesis of Intermediate (p-Tolylsulfur Chlorotetrafluoride)

Objective: Convert p-tolyl disulfide to trans-p-tolylsulfur chlorotetrafluoride.

-

Reagents:

-

Bis(4-methylphenyl) disulfide (p-Tolyl disulfide)

-

Chlorine gas (Cl₂)

-

Potassium Fluoride (KF) - Critical: Must be spray-dried for high surface area.

-

Acetonitrile (MeCN) - Anhydrous.

-

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (for Cl₂), a thermometer, and a N₂ outlet connected to a scrubber (NaOH solution).

-

Preparation: Charge the flask with p-tolyl disulfide (10.0 mmol) and spray-dried KF (160 mmol, 16 equiv). Suspend in dry MeCN (50 mL).

-

Reaction: Cool the mixture to -10°C using an ice/salt bath. Introduce Cl₂ gas slowly into the rapidly stirred slurry.

-

Observation: The mixture will initially turn orange (sulfenyl chloride formation) and then fade to pale yellow or colorless as the hypervalent SF₄ species forms.

-

Stoichiometry: An excess of Cl₂ (approx. 7-8 equiv) is required to drive the equilibrium.

-

-

Completion: Stir at -10°C for 2 hours, then allow to warm to room temperature over 2 hours.

-

Isolation: Filter the mixture under N₂ to remove insoluble salts (KCl/KF). Evaporate the filtrate under reduced pressure strictly below 40°C (the intermediate is moisture sensitive and thermally labile).

-

Yield: Expect ~85-90% of a semi-solid or oil (trans-p-tolylsulfur chlorotetrafluoride). Use immediately in Phase 2.

Phase 2: Fluoride Exchange to p-Tol-SF₅

Objective: Convert p-Tol-SF₄Cl to p-Tol-SF₅.

-

Reagents:

-

Crude p-Tol-SF₄Cl (from Phase 1)

-

Zinc Fluoride (ZnF₂) - Anhydrous powder.

-

Protocol:

-

Setup: Use a heavy-walled pressure tube or a standard round-bottom flask with a reflux condenser (if strictly excluding moisture).

-

Mixing: Mix the crude p-Tol-SF₄Cl with ZnF₂ (1.5 equiv based on intermediate). No solvent is required (neat reaction) for maximum efficiency, though high-boiling fluorinated solvents can be used.

-

Heating: Heat the vessel to 120°C for 4–6 hours.

-

Note: The reaction is exothermic. Ensure adequate shielding.

-

-

Workup: Cool to room temperature. Extract the mixture with pentane or dichloromethane. Wash with water and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via short-path distillation or silica gel chromatography (eluent: Hexanes).

-

Final Product: p-Tolylsulfur pentafluoride appears as a clear, colorless liquid.

Data Presentation

Physical & Spectroscopic Data

| Property | Value | Notes |

| Appearance | Colorless Liquid | Stable at RT |

| Boiling Point | ~135–140°C | Estimated based on p-nitro analog (77°C @ 12mmHg) |

| Density | ~1.4–1.5 g/mL | High density due to fluorine content |

| ¹⁹F NMR | Characteristic AB₄ pattern ( | |

| Stability | High | Resistant to hydrolysis (unlike SF₄Cl) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet MeCN or inactive KF | Use freshly distilled MeCN and spray-dried KF. |

| Product Contamination | Incomplete Chlorination | Ensure excess Cl₂ is used; solution must turn colorless. |

| Thermal Decomposition | Overheating Step 1 product | Do not heat p-Tol-SF₄Cl above 50°C during isolation. |

| Byproduct: Ar-Cl | Ring Chlorination | Reduce reaction time; ensure temperature stays low in Step 1. |

Mechanism of Action & Workflow

The following diagram illustrates the transformation from the disulfide to the final pentafluoride, highlighting the critical oxidation state changes of the sulfur atom.

Caption: Stepwise oxidation of sulfur from S(II) to S(VI) via the Umemoto pathway.

Safety & Handling

-

Chlorine Gas (Cl₂): Highly toxic. Must be used in a well-ventilated fume hood with a sodium hydroxide scrubber trap.

-

Hydrofluoric Acid Potential: While this method avoids F₂ gas, the intermediates can hydrolyze to release HF. Avoid contact with glass if moisture is present; use Teflon/PFA labware where possible for Step 2.

-

Pressure: Step 2 involves heating a closed system. Use rated pressure vessels.

References

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues. Beilstein Journal of Organic Chemistry, 8, 461–471.

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides.[1][2] Journal of the American Chemical Society, 84(16), 3064–3072.

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

Sources

The Dawn of a "Super" Functional Group: A Technical Guide to the Discovery and History of Arylsulfur Pentafluorides

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into aromatic systems marked a significant milestone in fluorine chemistry, offering a unique combination of properties that continue to drive innovation in medicinal chemistry, agrochemicals, and materials science. Often lauded as a "super-trifluoromethyl" group, the SF₅ moiety boasts exceptional thermal and chemical stability, high electronegativity, and substantial lipophilicity.[1][2] This guide provides an in-depth exploration of the discovery and historical evolution of arylsulfur pentafluorides, from their challenging early syntheses to the development of practical and scalable methods that have unlocked their vast potential.

The Pioneering Era: Sheppard's Landmark Synthesis

The journey of arylsulfur pentafluorides began in the early 1960s with the pioneering work of William A. Sheppard at DuPont. In a seminal 1962 publication in the Journal of the American Chemical Society, Sheppard reported the first synthesis of phenylsulfur pentafluoride (C₆H₅SF₅).[3] This groundbreaking achievement, however, highlighted the formidable challenges associated with handling highly reactive fluorine reagents.

Sheppard's method involved the direct oxidative fluorination of diphenyl disulfide using silver(II) fluoride (AgF₂), a powerful but expensive and difficult-to-handle fluorinating agent. The reaction, carried out in 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113) as a solvent, yielded the desired product in a mere 9% yield.[4][5]

Sheppard's 1962 Synthesis of Phenylsulfur Pentafluoride:

-

Reactants: Diphenyl disulfide, Silver(II) fluoride (AgF₂)

-

Solvent: 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113)

-

Yield: 9%

Despite the low yield, this work was a crucial proof-of-concept, demonstrating the feasibility of creating a direct bond between an aromatic ring and the SF₅ group. The unique properties of phenylsulfur pentafluoride, particularly its remarkable stability, immediately signaled the potential of this new functional group.

Early Explorations and Persistent Challenges

Following Sheppard's discovery, the quest for more efficient synthetic routes to arylsulfur pentafluorides commenced. However, for several decades, progress was slow, and the available methods remained hazardous, low-yielding, and limited in scope.

Alternative fluorinating agents were explored, each with its own set of drawbacks:

-

Molecular Fluorine (F₂): While a more fundamental fluorinating agent, the use of highly toxic and corrosive F₂ gas required specialized equipment and extreme caution. In 2000, a method using diluted F₂ was reported for the synthesis of nitro-substituted arylsulfur pentafluorides, achieving yields of around 40%.[4][5] However, the extreme reactivity of F₂ limited its application to electron-deficient systems.[6]

-

Xenon Difluoride (XeF₂): This reagent offered a milder alternative to F₂ but was prohibitively expensive for large-scale synthesis.

-

Sulfur Monochloride Pentafluoride (SF₅Cl): The development of methods to prepare SF₅Cl opened new avenues. However, this involved multi-step syntheses starting from toxic and gaseous precursors, limiting its widespread adoption.[4][5]

These early methods, while contributing to the fundamental understanding of SF₅ chemistry, failed to provide a practical and economical means of producing arylsulfur pentafluorides, thus hindering their broader application.

A Paradigm Shift: The Umemoto Two-Step Synthesis

A significant breakthrough occurred in the early 2010s with the development of a practical and scalable two-step synthesis by Teruo Umemoto and his colleagues.[5][7][8] This innovative approach revolutionized the field, making a wide range of arylsulfur pentafluorides readily accessible to the broader scientific community.

The Umemoto synthesis proceeds via a stable and isolable intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl).

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

This step involves the oxidative chlorofluorination of a diaryl disulfide or an aryl thiol with chlorine gas (Cl₂) in the presence of an alkali metal fluoride, typically potassium fluoride (KF), in an anhydrous solvent like acetonitrile.[4][5]

Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)

The isolated arylsulfur chlorotetrafluoride is then converted to the final arylsulfur pentafluoride by treatment with a fluoride source.[4][5] Various fluorinating agents can be used in this step, including:

-

Zinc fluoride (ZnF₂)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony(III) or Antimony(V) fluorides

This two-step process offers several advantages over previous methods, including higher yields, broader substrate scope, milder reaction conditions, and the use of more readily available and less hazardous reagents.

Mechanistic Insights into the Umemoto Synthesis

The formation of the arylsulfur chlorotetrafluoride intermediate is believed to proceed through a series of oxidative fluorination and chlorination steps. While the exact mechanism is complex and may vary depending on the specific substrate and reaction conditions, a postulated pathway involves the initial formation of an arylsulfenyl chloride, followed by successive oxidative additions of fluoride and chloride.

Modern Advancements: Towards Safer and More Efficient Syntheses

Building upon the foundation laid by the Umemoto synthesis, recent research has focused on developing even safer and more user-friendly methods for preparing arylsulfur pentafluorides. A key development has been the introduction of gas-reagent-free protocols for the synthesis of the crucial arylsulfur chlorotetrafluoride intermediate.

Gas-Reagent-Free Synthesis of Arylsulfur Chlorotetrafluorides

To circumvent the use of hazardous chlorine gas, researchers have successfully employed solid, easy-to-handle reagents such as trichloroisocyanuric acid (TCCA) as a chlorine source in combination with potassium fluoride.[9][10] This approach offers a significant improvement in operational safety and convenience, making the synthesis of ArSF₄Cl intermediates more accessible, particularly in academic and smaller-scale industrial settings.

Typical Gas-Reagent-Free Protocol for ArSF₄Cl Synthesis:

-

To a stirred suspension of potassium fluoride in anhydrous acetonitrile is added the diaryl disulfide.

-

Trichloroisocyanuric acid is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched, and the product is isolated and purified by standard techniques.

The Impact of Arylsulfur Pentafluorides: Applications in Science and Technology

The increased availability of arylsulfur pentafluorides has catalyzed their exploration in various scientific and technological fields. The unique electronic and steric properties of the SF₅ group have proven to be highly beneficial in modulating the characteristics of organic molecules.

Medicinal Chemistry and Drug Development

In drug discovery, the SF₅ group is often considered a "super-bioisostere" of the trifluoromethyl (CF₃) group.[2] Its greater lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature can improve metabolic stability and binding affinity to biological targets.[1]

Comparative Properties of CF₃ and SF₅ Groups:

| Property | CF₃ | SF₅ |

| Hansch Lipophilicity (π) | 0.88 | 1.23[6] |

| Hammett Constant (σp) | 0.53 | 0.68[6] |

| Volume (ų) | 34.6 | 55.4[6] |

Several studies have demonstrated the potential of incorporating the SF₅ group into drug candidates. For instance, SF₅-containing analogs of existing drugs have shown enhanced biological activity and improved pharmacokinetic profiles.[3] An example includes the development of SF₅-containing meta-diamide insecticides with high insecticidal activity and excellent selectivity.[1][2][11]

Materials Science

The unique properties of the SF₅ group are also being harnessed in the design of advanced materials. The high thermal and chemical stability imparted by the SF₅ group makes it an attractive component for polymers and liquid crystals.[12] In organic electronics, the strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of organic semiconductors, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[13] Studies on push-pull chromophores have shown that the incorporation of SF₅ groups can significantly increase thermal robustness and modulate the HOMO-LUMO gap.[12][13][14]

The Frontier: Heteroarylsulfur Pentafluorides

The extension of synthetic methodologies to include heteroaromatic systems has further expanded the chemical space accessible to researchers. The synthesis of heteroarylsulfur pentafluorides, such as those containing pyridine, pyrimidine, and indole scaffolds, has been successfully achieved, opening up new avenues for the development of novel pharmaceuticals and functional materials.[15] The synthesis of 2-SF₅-indoles, for example, has been accomplished, and their physicochemical properties have been studied.[6]

Conclusion: A Bright Future for a "Super" Functional Group

The journey of arylsulfur pentafluorides, from their challenging discovery to their now widespread accessibility, is a testament to the relentless pursuit of innovation in synthetic chemistry. The development of practical and scalable synthetic routes has transformed the SF₅ group from a chemical curiosity into a powerful tool for molecular design. As our understanding of the unique properties of this "super" functional group continues to grow, we can anticipate even more exciting applications in the years to come, further solidifying the legacy of William A. Sheppard's pioneering discovery.

References

-

Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2019). Making the SF₅ Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ⁶-sulfanyl Chlorides. Angewandte Chemie International Edition, 58(7), 1950–1954. [Link]

-

Kanishchev, O. S., & Dolbier, W. R. (2016). SF₅-Substituted Aromatic Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 120, pp. 1–42). Academic Press. [Link]

-

Fecková, M., Klikar, M., Vourdaki, C., Georgoulis, I., Pytela, O., Achelle, S., ... & Bureš, F. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Materials Advances. [Link]

-

Jeon, H. J., Lee, S., Kim, H., & Kim, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Bureš, F. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822-12834. [Link]

-

Mokuolu, Q. F., Duckmanton, P. A., Hitchcock, P. B., Wilson, C., Blake, A. J., Shukla, L., & Love, J. B. (2004). Early-late, mixed-metal compounds supported by amidophosphine ligands. Dalton transactions (Cambridge, England : 2003), (13), 1960–1970. [Link]

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein journal of organic chemistry, 8, 461–471. [Link]

-

Fecková, M., Klikar, M., Vourdaki, C., Georgoulis, I., Pytela, O., Achelle, S., ... & Bureš, F. (2025). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Materials Advances. [Link]

-

Sheppard, W. A. (1962). Arylsulfur Pentafluorides. Journal of the American Chemical Society, 84(15), 3064–3072. [Link]

-

Tran, C. T., Ghiazza, C., Wagschal, S., Loup, J., Tlili, A., & Billard, T. (2021). Synthesis and Physicochemical Properties of 2-SF₅-(Aza)Indoles, a New Family of SF₅ Heterocycles. The Journal of organic chemistry, 86(15), 10183–10191. [Link]

-

Jeon, H. J., Lee, S., Kim, H., & Kim, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules (Basel, Switzerland), 25(23), 5536. [Link]

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry. Beilstein journal of organic chemistry, 8, 461–471. [Link]

-

Cox, L. R., Czechtizky, W., Percy, J. M., & Tredwell, M. (2018). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Tetrahedron, 74(38), 5568-5573. [Link]

-

Jeon, H. J., Lee, S., Kim, H., & Kim, J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461–471. [Link]

-

Pitts, C. R., & Togni, A. (2018). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. Accounts of chemical research, 51(8), 1833–1843. [Link]

-

Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein journal of organic chemistry, 8, 461–471. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical reviews, 115(2), 1130–1190. [Link]

-

Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2019). Making the SF₅ Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ⁶-sulfanyl Chlorides. Angewandte Chemie (International ed. in English), 58(7), 1950–1954. [Link]

-

Kordnezhadian, R., Li, B. Y., Zogu, A., Demaerel, J., De Borggraeve, W. M., & Ismalaj, E. (2022). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry (Weinheim an der Bergstrasse, Germany), 28(60), e202201491. [Link]

-

Kanishchev, O. S., & Dolbier, W. R. (2015). Synthesis and Characterization of 2-pyridylsulfur Pentafluorides. Angewandte Chemie (International ed. in English), 54(4), 1313–1316. [Link]

-

Pitts, C. R., Bornemann, D., Liebing, P., Santschi, N., & Togni, A. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ-sulfanyl Chlorides. Angewandte Chemie International Edition, 58(7), 1950-1954. [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JP2004359687A - Method for preparing arylsulfur pentafluoride - Google Patents [patents.google.com]

- 11. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 14. dk.upce.cz [dk.upce.cz]

- 15. pubs.acs.org [pubs.acs.org]

Physical and Chemical Properties of p-Tolylsulfur Pentafluoride

Technical Guide & Whitepaper

Executive Summary: The "Super-Trifluoromethyl" Scaffold

p-Tolylsulfur pentafluoride (1-methyl-4-(pentafluorosulfanyl)benzene) represents a critical building block in modern organofluorine chemistry. Often termed the "super-trifluoromethyl" group, the pentafluorosulfanyl (

Unlike the planar, resonance-donating effects seen in some halogenated systems, the

Chemical Identity and Physical Characterization[1][2][3][4]

Nomenclature and Identifiers[5]

Physical Properties Data

The following data aggregates experimental values and high-confidence predictive models for the p-tolyl derivative.

| Property | Value | Notes/Conditions |

| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |

| Boiling Point | ~81 °C | At reduced pressure (est. 10–15 mmHg)* |

| Density | 1.414 g/cm³ | At 25 °C |

| Refractive Index ( | ~1.45–1.47 | Estimated based on aryl- |

| Lipophilicity (cLogP) | 4.0 ± 0.3 | Highly lipophilic ( |

| Dipole Moment | ~3.5–4.0 D | Strong dipole due to |

| Solubility | Organic Solvents | Soluble in |

| Water Solubility | Negligible | Hydrophobic exclusion |

*Note: The parent phenylsulfur pentafluoride boils at 148.6 °C (760 mmHg). The addition of a methyl group typically elevates the atmospheric boiling point to ~170–180 °C. The reported 81 °C value is strictly under vacuum conditions.

Molecular Architecture & Electronic Profile

The utility of p-tolylsulfur pentafluoride stems from the

Electronic Effects (Hammett Parameters)

The

-

(Para): 0.68 (vs. 0.54 for

-

(Meta): 0.61 (vs. 0.43 for

-

Electronegativity: 3.65 (Pauling scale equivalent)

Steric and Structural Comparison

The

Figure 1: Structural and functional evolution from Trifluoromethyl to Pentafluorosulfanyl moieties.

Spectroscopic Profile

Accurate identification relies heavily on

NMR Spectroscopy

The

-

Axial Fluorine (

): -

Equatorial Fluorines (

): -

Reference: Shifts are relative to

(0 ppm).

NMR Spectroscopy

The p-tolyl scaffold exhibits a classic AA'BB' aromatic system, perturbed by the strong EWG nature of

-

Aromatic Protons: Two doublets at

~7.2 ppm (ortho to Me) and -

Methyl Protons: Singlet at

2.40 ppm.

Chemical Reactivity & Stability[11]

Hydrolytic and Thermal Stability

The

-

Hydrolysis: Resistant to strong acids (HCl,

) and bases (NaOH) even at elevated temperatures. The steric bulk of the basal fluorines protects the sulfur center from nucleophilic attack. -

Thermal: Stable up to >250 °C, making it compatible with high-temperature cross-coupling reactions.

Functionalization of the Methyl Group

The methyl group is activated for radical processes but deactivated for electrophilic oxidation compared to toluene, due to the electron-poor ring.

-

Benzylic Bromination: Reaction with NBS (N-Bromosuccinimide) and AIBN yields 4-(pentafluorosulfanyl)benzyl bromide.

-

Oxidation: Aggressive oxidation (e.g.,

or Chromic acid) converts the methyl group to a carboxylic acid (

Experimental Protocol: Synthesis via Direct Fluorination

While modern methods use

Objective: Synthesis of p-Tolylsulfur pentafluoride from Di-p-tolyl disulfide.

Figure 2: Oxidative fluorination pathway for the synthesis of aryl-SF5 derivatives.

Protocol Steps:

-

Setup: Equip a Monel or Teflon-lined reactor with a mechanical stirrer and condenser.

-

Reagents: Charge Di-p-tolyl disulfide (10 mmol) and dry Freon-113 (or anhydrous acetonitrile).

-

Fluorination: Add

(excess, ~24 mmol) in portions or bubble diluted -

Workup: Filter off metal salts (AgF). Wash the filtrate with dilute

to remove HF traces. -

Purification: Dry organic layer over

. Remove solvent under reduced pressure. Purify the resulting oil via vacuum distillation (bp ~81°C @ 15 mmHg).

Safety and Handling (E-E-A-T)

-

HF Hazard: While the molecule itself is stable, thermal decomposition (>300°C) or combustion releases Hydrogen Fluoride (HF) and Sulfur Oxides (

). -

Skin Absorption: Lipophilic fluorinated compounds can penetrate the skin. Double-gloving (Nitrile + Laminate) is recommended.

-

Storage: Store in a cool, dry place. Unlike acid chlorides, it does not require inert atmosphere storage, but standard chemical hygiene applies.

References

-

Srisuk, S., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Royal Society of Chemistry. Link

-

PubChem. (2025). p-Tolylsulfur pentafluoride Compound Summary. National Library of Medicine. Link

-

Santa Cruz Biotechnology. (2024). p-Tolylsulfur Pentafluoride Product Data. Link

-

Beier, P., et al. (2019). Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides. ResearchGate. Link

-

Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Link

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - P-tolylsulfur pentafluoride (C7H7F5S) [pubchemlite.lcsb.uni.lu]

- 4. biosynth.com [biosynth.com]

- 5. Mechanistic studies on the formation of trifluoromethyl sulfur pentafluoride, SF5CF3--a greenhouse gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorus pentafluoride - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Profiling of p-Tolylsulfur Pentafluoride: A Technical Guide

Executive Summary

This technical guide details the mass spectrometric (MS) analysis of p-Tolylsulfur pentafluoride (1-methyl-4-(pentafluorosulfur)benzene; CAS: 203126-21-0). The presence of the pentafluorosulfanyl (

This document provides a validated analytical framework, focusing on Electron Ionization (EI) for structural elucidation and Atmospheric Pressure Chemical Ionization (APCI) for trace analysis in complex matrices.

Physicochemical Context & MS Implications

The

| Property | Value/Description | MS Implication |

| Formula | Distinctive isotope pattern due to Sulfur ( | |

| Exact Mass | 218.019 | Monoisotopic peak target for HRMS. |

| Lipophilicity | High ( | Excellent candidate for GC-MS; poor response in ESI+. |

| Stability | High ( | Molecular ion ( |

| Volatility | Moderate | Suitable for standard split/splitless injection. |

Instrumentation & Methodology

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For pure substance identification and purity profiling, GC-MS with Electron Ionization (EI) is the gold standard. The non-polar nature of p-Tolylsulfur pentafluoride ensures excellent chromatography on 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms, HP-5ms).

-

Ionization Source: EI (70 eV)

-

Source Temp: 230°C (High temp prevents condensation of heavy fragments)

-

Transfer Line: 280°C

Secondary Method: LC-MS (APCI/APPI)

In biological matrices or formulations where GC is unsuitable, Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) is required.

-

Why not ESI? The molecule lacks basic nitrogen centers for protonation or acidic sites for deprotonation. ESI sensitivity will be negligible.

-

Mode: Negative Ion Mode (APCI-) is often superior due to the high electron affinity of the

group, facilitating electron capture [

Fragmentation Mechanics (The Core)

The fragmentation of p-Tolylsulfur pentafluoride under EI (70 eV) is driven by the competition between the stability of the aromatic system and the lability of the

Key Fragmentation Pathways

-

Molecular Ion (

): Observed at -

Sequential Fluorine Loss: The

group can lose a fluorine radical ( -

The Tropylium Formation (Base Peak Candidate): The presence of the para-methyl group is critical. Cleavage of the

bond releases the stable -

Sulfur-Fluorine Fragments: High energy collisions may produce

127 (

Fragmentation Pathway Diagram

Figure 1: Proposed EI fragmentation pathway for p-Tolylsulfur pentafluoride. The formation of the Tropylium ion is the dominant channel driven by aromatic stability.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure reproducibility and prevent cross-contamination, a common issue with "sticky" lipophilic sulfur compounds.

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Hexane . Avoid alcohols (MeOH/EtOH) as they may cause solvolysis under high-energy storage conditions over time.

-

Concentration: Dilute to 10 ppm for Full Scan (TIC) analysis.

Step 2: GC-MS Acquisition Parameters

-

Column: Agilent DB-5ms UI (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Oven Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 mins.

-

-

Inlet: Split 20:1 @ 250°C.

Step 3: Data Validation (Quality Assurance)

To validate the spectrum, check for the Isotope Fidelity :

-

Locate the Molecular Ion (

218). -

Check the

peak ( -

Absence of M+2 implies misidentification (e.g., confusing with a fluorinated biphenyl).

Analytical Workflow Diagram

Figure 2: Analytical workflow ensuring sample integrity and spectral validation.

References

-

BenchChem. (n.d.). Stability of SF5-Functionalized Molecules. Retrieved from

-

Rowan Scientific. (n.d.).[2] The Pentafluorosulfanyl Group (SF5).[1][3][4][5] Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectra of Fluorocarbons. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). p-Tolylsulfur Pentafluoride Properties. Retrieved from

Sources

An In-depth Technical Guide on the Toxicology and Safety of p-Tolylsulfur Pentafluoride

Abstract: This technical guide provides a comprehensive overview of the available toxicological and safety data for p-Tolylsulfur Pentafluoride (CAS No. 203126-21-0).[1][2] Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge, highlights data gaps, and offers a framework for risk assessment and safe handling. Recognizing the limited specific toxicological data for this compound, this guide emphasizes a proactive approach to safety through the application of established principles of chemical hygiene, risk assessment workflows, and insights from structurally related compounds. Detailed protocols for handling and for a representative in vitro toxicity assay are provided to empower laboratory personnel in maintaining a safe and compliant research environment.

Introduction and Scientific Context

p-Tolylsulfur pentafluoride, also known as 4-methylphenylsulfur pentafluoride, is an organofluorine compound characterized by a tolyl group attached to a hypervalent sulfur hexafluoride moiety.[1][3] Its molecular formula is C₇H₇F₅S, with a molecular weight of approximately 218.19 g/mol .[1] The unique chemical properties imparted by the pentafluorosulfanyl (SF₅) group make it and related arylsulfur pentafluorides valuable reagents and building blocks in medicinal chemistry and materials science.

Despite their synthetic utility, the toxicological profiles of many pentafluorosulfanyl-containing compounds are not well-established. This guide serves to collate the existing safety information for p-tolylsulfur pentafluoride and to provide expert guidance on its safe utilization in a research and development setting. Given the sparsity of specific, in-depth toxicological studies on this molecule, a cautious approach, grounded in the principles of chemical safety and informed by data on analogous substances, is paramount.

Hazard Identification and Classification

Safety data sheets (SDS) are the primary source of immediate hazard information. While a specific, comprehensive SDS for p-tolylsulfur pentafluoride is not publicly available, data from suppliers and related compounds indicate it should be handled as a hazardous substance. For transportation purposes, it is classified as a Dangerous Good, which may incur additional shipping charges.[1]

Based on related fluoro- and sulfonyl-containing compounds, the primary hazards are likely to include:

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][5]

Upon decomposition, such as in a fire, p-tolylsulfur pentafluoride may emit toxic fumes including sulfur oxides (SOx) and hydrogen fluoride (HF).[5]

Table 1: GHS Hazard and Precautionary Statements (Anticipated)

| Classification | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4][5] | |

| H335 | May cause respiratory irritation.[4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash hands and exposed skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[5][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |

| P310 | Immediately call a POISON CENTER or doctor.[6] |

Toxicological Data and Analysis

Direct experimental toxicological data for p-tolylsulfur pentafluoride is scarce in publicly accessible literature. Therefore, this section discusses the likely toxicological profile based on related compounds and highlights areas where further investigation is needed.

Acute Toxicity:

-

Oral, Dermal, Inhalation: No specific LD50 or LC50 data for p-tolylsulfur pentafluoride is available. However, related compounds containing the sulfur pentafluoride group have shown significant toxicity. For instance, sulfur pentafluoride gas is noted to be more toxic than phosgene.[7] An LC50 for perfluorohexylsulfurpentafluoride in rats was determined to be 4947 ppm for a 1-hour exposure, with the lung being the primary target organ.[8] This suggests that inhalation of p-tolylsulfur pentafluoride vapors or aerosols could lead to significant respiratory distress.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity:

-

There are currently no available studies on the mutagenic, carcinogenic, or reproductive effects of p-tolylsulfur pentafluoride. The National Toxicology Program has conducted studies on related chlorinated aromatic compounds like pentachloroanisole, but direct read-across is not scientifically valid without further investigation.[9]

Metabolism and Environmental Fate:

-

The metabolic fate of the SF₅ group is not well understood. It is generally considered to be highly stable. Studies on other organofluorine compounds suggest that metabolism can sometimes lead to the formation of toxic byproducts.[10][11] For example, the hydrolysis of some sulfonyl fluorides can produce hydrogen fluoride (HF), which is highly corrosive and toxic.[11] The persistence of perfluoroalkyl acids (PFAAs) in the environment raises concerns about the potential for long-term bioaccumulation of compounds containing highly fluorinated moieties.[12]

Expert Insight: The lack of comprehensive data necessitates a conservative risk assessment. The high electronegativity and stability of the SF₅ group suggest that the primary toxicological concerns may arise from the intact molecule or from hazardous decomposition products like HF. Researchers should operate under the assumption that this compound is highly toxic and handle it accordingly until more definitive data becomes available.

Risk Assessment and Management

A proactive risk assessment is crucial when working with chemicals of unknown toxicity. The following workflow provides a structured approach for researchers.

Caption: Figure 1: A structured workflow for assessing and managing the risks associated with chemicals of unknown toxicity.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling p-tolylsulfur pentafluoride.

5.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations of p-tolylsulfur pentafluoride must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required.[13]

-

Skin Protection: A flame-resistant lab coat and appropriate gloves are necessary. Given the aromatic and fluorinated nature of the compound, nitrile gloves may not offer sufficient protection for prolonged contact. It is advisable to use a heavier-duty glove, such as butyl rubber or Viton™, and to change gloves frequently.[13]

-

Respiratory Protection: If there is a risk of exposure exceeding occupational limits, a full-face respirator with appropriate cartridges should be used.[13]

5.2. First Aid Measures

-

Inhalation: Remove the individual to fresh air and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

5.3. Protocol: In Vitro Cytotoxicity Assessment using a Neutral Red Uptake Assay

This protocol provides a framework for an initial assessment of the cytotoxic potential of p-tolylsulfur pentafluoride. The neutral red uptake assay is a well-established method that measures the viability of cells based on their ability to incorporate and retain the supravital dye neutral red in their lysosomes.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of p-tolylsulfur pentafluoride in a suitable solvent (e.g., DMSO). Create a serial dilution series to achieve the desired final concentrations for testing.

-

Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of p-tolylsulfur pentafluoride. Include both untreated and solvent-only controls. Incubate for 24-48 hours.

-

Neutral Red Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add a medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours.

-

Dye Extraction: Remove the staining solution, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Quantification: Shake the plate for 10 minutes and measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. p-Tolylsulfur pentafluoride | CymitQuimica [cymitquimica.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Sulfur pentafluoride - IDLH | NIOSH | CDC [cdc.gov]

- 8. ntrl.ntis.gov [ntrl.ntis.gov]

- 9. NTP Toxicology and Carcinogenesis Studies of Pentachloroanisole (CAS No. 1825-21-4) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fate and toxicity of 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A)-derived mercapturates in male, Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological response of Sprague Dawley rats from inhalation exposure to perfluorooctane sulfonyl fluoride (POSF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Perfluoroalkyl acids: a review of monitoring and toxicological findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

Methodological & Application

The Emergence of p-Tolylsulfur Pentafluoride in Modern Organic Synthesis: A Guide to Application and Protocol

Introduction: The Unique Role of the Pentafluorosulfanyl Group in Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to modulate the physicochemical and pharmacological properties of lead compounds. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a bioisostere for commonly employed moieties such as trifluoromethyl, tert-butyl, and nitro groups.[1] The SF₅ group imparts a unique combination of high electronegativity, exceptional thermal and chemical stability, and increased lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[2][3] p-Tolylsulfur pentafluoride (p-Tol-SF₅) has emerged as a key reagent for introducing this valuable functional group, particularly in late-stage functionalization (LSF) strategies, which aim to modify complex molecules at a late point in their synthesis.[4][5][6] This approach allows for the rapid generation of analogues with potentially improved drug-like properties, accelerating the drug discovery process.

This technical guide provides an in-depth exploration of the applications of p-Tolylsulfur pentafluoride in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers, scientists, and drug development professionals to effectively utilize this powerful reagent in their synthetic endeavors.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

p-Tolylsulfur pentafluoride, and its parent class of arylsulfur pentafluorides, serve as valuable coupling partners in a variety of palladium-catalyzed cross-coupling reactions. These transformations provide a robust and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the direct incorporation of the SF₅-aryl moiety into a diverse range of molecular scaffolds.

The general mechanism for these reactions follows a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the coupling partner.

-

Transmetalation: The organic group from the organometallic reagent (e.g., organozinc in Negishi, organoboron in Suzuki) is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Figure 1: Generalized Catalytic Cycle for Palladium Cross-Coupling.

Negishi Coupling: Formation of C-C Bonds with Organozinc Reagents

The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. This reaction is particularly useful for creating sp²-sp², sp²-sp³, and sp²-sp carbon-carbon bonds.

Protocol: Synthesis of a Biaryl Compound via Negishi Coupling

This protocol is adapted from a general procedure for the Negishi cross-coupling of aryl halides with organozinc reagents and is applicable to substrates like p-Tolylsulfur pentafluoride.

Materials:

-

p-Tolylsulfur pentafluoride (1.0 equiv)

-

Arylzinc halide (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

PCyp₃ (Tricyclopentylphosphine) (8 mol%)

-

N-Methylimidazole (NMI)

-

Anhydrous THF (Tetrahydrofuran)

-

Anhydrous NMP (N-Methyl-2-pyrrolidone)

-

Argon (or Nitrogen) for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve p-Tolylsulfur pentafluoride (1.0 equiv) in a mixture of anhydrous THF and NMP.

-

Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (2 mol%) and PCyp₃ (8 mol%) in anhydrous THF. Add N-Methylimidazole (NMI).

-

Addition of Reagents: To the solution of p-Tolylsulfur pentafluoride, add the arylzinc halide solution (1.2 equiv) via syringe.

-

Initiation of Reaction: Add the prepared catalyst solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Scale | 0.5 - 5.0 mmol |

| Typical Yield | 60 - 85% |

| Reaction Time | 12 - 24 hours |

| Temperature | 80°C |

Suzuki-Miyaura Coupling: Versatile C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. It is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for p-Tolylsulfur pentafluoride.

Materials:

-

p-Tolylsulfur pentafluoride (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Water

-

Argon (or Nitrogen) for inert atmosphere

Procedure:

-

Reaction Setup: To a round-bottom flask, add p-Tolylsulfur pentafluoride (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Inerting the System: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of argon.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Quantitative Data Summary:

| Parameter | Value |

| Reactant Scale | 1.0 - 10.0 mmol |

| Typical Yield | 70 - 95% |

| Reaction Time | 6 - 12 hours |

| Temperature | 80 - 100°C |

Safety and Handling of p-Tolylsulfur Pentafluoride

p-Tolylsulfur pentafluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion and Future Outlook

p-Tolylsulfur pentafluoride is a valuable reagent for the introduction of the SF₅ moiety into organic molecules, a strategy of increasing importance in the development of novel pharmaceuticals and agrochemicals. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for the late-stage functionalization of complex molecules. As the demand for compounds with enhanced pharmacological properties continues to grow, the application of p-Tolylsulfur pentafluoride and related reagents is expected to expand, further solidifying the role of the pentafluorosulfanyl group as a key component in the medicinal chemist's toolbox.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

-

Royal Society of Chemistry. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Available from: [Link]

-

iris.unina.it. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available from: [Link]

-

ChemRxiv. Straightforward Pentafluorosulfanylation for Molecular Design. Available from: [Link]

-

Figshare. Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Available from: [Link]

-

MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

-

ACS Publications. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available from: [Link]

-

MDPI. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Available from: [Link]

-

PubMed. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available from: [Link]

-

ResearchGate. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. Available from: [Link]

-

ResearchGate. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

-

ResearchGate. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Available from: [Link]

-

ResearchGate. Selective synthesis of fluorinated biaryls by [MCl 2 (PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Available from: [Link]

-

PubMed. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Available from: [Link]

-

RSC Publishing. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Available from: [Link]

-

Wikipedia. Late-stage functionalization. Available from: [Link]

-

PubMed Central. Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. Available from: [Link]

Sources

- 1. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Late-stage functionalization - Wikipedia [en.wikipedia.org]

- 6. Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

p-Tolylsulfur pentafluoride as a pentafluorosulfanylation reagent

Application Note: p-Tolylsulfur Pentafluoride (

Part 1: Executive Summary & Technical Rationale

The "Super-Trifluoromethyl" Paradigm

In modern drug discovery, the pentafluorosulfanyl group (

Clarification of Reagent Status

While often categorized broadly under "fluorinating reagents," p-Tolylsulfur pentafluoride (

Core Applications:

-

Ortho-Functionalization: Leveraging the strong electron-withdrawing nature of

to direct regioselective lithiation. -

Scaffold Integration: Using

derivatives as coupling partners to install the "p-Tolyl-SF5" moiety.

Part 2: Chemical Profile & Properties

| Property | Value / Description | Impact on Synthesis |

| Formula | Stable aromatic core. | |

| Geometry | Square Pyramidal ( | Steric bulk protects ortho-positions; resists metabolic degradation. |

| Electronegativity | Strong inductive effect ( | |

| Lipophilicity | Significantly enhances membrane permeability of drug conjugates. | |

| Stability | High (Hydrolysis/Thermal) | Compatible with harsh reaction conditions (e.g., strong bases, oxidants). |

Part 3: Experimental Protocols

Protocol A: Regioselective Ortho-Lithiation of

Context: The

Materials:

-

Substrate: p-Tolylsulfur pentafluoride (

) -

Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (Generated in situ or commercial)

-

Electrophile: Iodine (

), DMF, or Chlorosilanes -

Solvent: Anhydrous THF

-

Additives: TMEDA (Tetramethylethylenediamine)

Step-by-Step Methodology:

-

Base Preparation (In situ LiTMP):

-

In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (

) in anhydrous THF ( -

Cool to

. -

Dropwise add

( -

Stir at

for 30 mins.

-

-

Lithiation:

-

Cool the LiTMP solution back to

. -

Add a solution of

( -

Critical Checkpoint: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species (

). -

Stir at

for 1 hour. Note: Do not allow temperature to rise above

-

-

Electrophile Trapping:

-

Add the electrophile (e.g.,

dissolved in THF) dropwise at -

Allow the reaction to warm slowly to room temperature over 4 hours.

-

-

Workup:

-

Quench with saturated

. -

Extract with

( -

Dry over

and concentrate.

-

Expected Outcome:

Formation of 2-iodo-4-methylphenylsulfur pentafluoride (if

Protocol B: Synthesis of (For Reference)

Context: If the user needs to synthesize the reagent from precursors.

Safety Warning: This reaction involves

Pathway: Disulfide

-

Chlorination:

-

React Di-p-tolyl disulfide with

and

-

-

Fluorination (The Critical Step):

-

Reagent:

or -

Lab Scale Alternative: Treat p-tolylsulfur chlorotetrafluoride (

) with

-

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the activation of

Caption: Mechanistic pathway for converting inert p-TolSF5 into reactive building blocks via Directed Ortho-Metalation (DoM).

Part 5: Data Summary & Troubleshooting

Comparative Reactivity Table

| Reagent/Substrate | Role | Key Reactivity Feature |

| Substrate / Building Block | Inert to | |

| Primary Reagent | Radical addition to alkenes/alkynes. | |

| Precursor | Hydrolytically unstable; converts to | |

| Umemoto's Reagent | Electrophilic Source | Typically for |

Troubleshooting Guide

-

Problem: Low yield during lithiation.

-

Cause: Temperature rose above

.[1] -

Solution: Maintain strict cryogenic conditions (

). The

-

-

Problem: Benzylic lithiation instead of ortho-lithiation.

-

Cause: Use of

(too nucleophilic/small). -

Solution: Must use LiTMP or LDA . The steric bulk of the

group combined with the bulky base ensures kinetic deprotonation at the ortho position.

-

Part 6: References

-

Haufe, G. (2022). "Synthesis and application of pentafluorosulfanylation reagents and derived aliphatic SF5-containing building blocks." Tetrahedron.

-

Santeusanio, S., et al. (2025). "Bench-stable reagents for modular access to persulfuranyl scaffolds." Nature Communications.

-

Umemoto, T., et al. (2012). "Discovery of practical production processes for arylsulfur pentafluorides." Beilstein Journal of Organic Chemistry.

-

Pentafluorosulfanyl Group Chemistry. (2023).[2] TCI Chemicals Product Guide.

-

Sheppard, W. A. (1962). "Arylsulfur Pentafluorides."[3] Journal of the American Chemical Society.

Sources

Application Notes and Protocols for p-Tolylsulfur Pentafluoride: A Guide for Researchers in Drug Discovery and Development

The introduction of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Among the array of fluorinated functional groups, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere, prized for its unique combination of high electronegativity, metabolic stability, and lipophilicity.[2] This guide provides detailed experimental protocols for the synthesis and application of p-tolylsulfur pentafluoride (Tol-SF₅), a key building block for the incorporation of the SF₅ group into aromatic systems.

The Pentafluorosulfanyl Group: A Privileged Moiety in Drug Design

The SF₅ group offers several advantages over more traditional fluorine-containing functionalities like the trifluoromethyl (CF₃) group. Its key attributes include:

-

Enhanced Metabolic Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it highly resistant to metabolic degradation and increasing the in vivo half-life of drug candidates.

-

Increased Lipophilicity: Despite its high fluorine content, the SF₅ group is surprisingly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.

-

Potent Electron-Withdrawing Nature: The SF₅ group is one of the most electron-withdrawing groups known in organic chemistry, significantly impacting the electronics of the aromatic ring to which it is attached. This can be leveraged to fine-tune pKa values and modulate interactions with biological targets.[3]

-

Steric Influence: The conical shape and steric bulk of the SF₅ group can be used to control molecular conformation and optimize binding to protein targets.

These properties make the SF₅ group an attractive replacement for other functionalities, such as nitro groups or large alkyl groups, in lead optimization campaigns.

Synthesis of p-Tolylsulfur Pentafluoride

The most practical and scalable synthesis of arylsulfur pentafluorides, including p-tolylsulfur pentafluoride, proceeds through a two-step sequence starting from the corresponding diaryl disulfide.[2] This method avoids the use of hazardous elemental fluorine and provides good overall yields.

Overall Reaction Scheme

Caption: Synthesis of p-Tolylsulfur pentafluoride.

Step 1: Synthesis of p-Tolylsulfur Chlorotetrafluoride

Causality: This step involves the oxidative chlorofluorination of the disulfide. Chlorine acts as the oxidant, while potassium fluoride (KF) serves as the fluoride source. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a condenser connected to a gas scrubber containing a sodium thiosulfate solution to neutralize excess chlorine.

-

Reagent Charging: To the flask, add p-tolyl disulfide (1.0 eq) and anhydrous potassium fluoride (10.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to create a slurry.

-

Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Slowly bubble chlorine gas (Cl₂) through the stirred suspension. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen. Filter the reaction mixture to remove excess KF and other inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude p-tolylsulfur chlorotetrafluoride can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of p-Tolylsulfur Pentafluoride

Causality: This step is a fluoride exchange reaction where the chlorine atom in the chlorotetrafluoride intermediate is replaced by a fluorine atom. Zinc fluoride (ZnF₂) is an effective and mild fluorinating agent for this transformation.

Protocol:

-

Reaction Setup: In a dry flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the purified p-tolylsulfur chlorotetrafluoride (1.0 eq) and anhydrous zinc fluoride (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile.

-

Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by ¹⁹F NMR spectroscopy. The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the zinc salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude p-tolylsulfur pentafluoride can be purified by vacuum distillation to yield a colorless liquid.

| Compound | Starting Material | Reagents | Conditions | Yield |

| p-Tolylsulfur chlorotetrafluoride | p-Tolyl disulfide | Cl₂, KF | MeCN, 0 °C to rt | 70-80% |

| p-Tolylsulfur pentafluoride | p-Tolylsulfur chlorotetrafluoride | ZnF₂ | MeCN, 80 °C | 80-90% |

Applications of p-Tolylsulfur Pentafluoride in Cross-Coupling Reactions

p-Tolylsulfur pentafluoride is a valuable building block for the introduction of the tolyl-SF₅ moiety into various molecular frameworks via transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the SF₅ group can influence the reactivity of the aromatic ring.

Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[4] In this protocol, a palladium catalyst is used to couple p-tolylsulfur pentafluoride (acting as an electrophile, although less reactive than the corresponding halide) with an arylboronic acid (the nucleophile). The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the oxidative addition step with the less reactive C-S bond.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol:

-

Reaction Setup: In a glovebox, add p-tolylsulfur pentafluoride (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), a suitable ligand if necessary (e.g., SPhos), and a base such as K₂CO₃ (3.0 eq) to a dry reaction vial.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1).

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5][6] Similar to the Suzuki-Miyaura coupling, a palladium catalyst with a specialized ligand is employed to couple an amine with the aryl-SF₅ electrophile. The choice of base is critical and often a strong, non-nucleophilic base like sodium tert-butoxide is used.

Protocol:

-

Reaction Setup: In a glovebox, add p-tolylsulfur pentafluoride (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as NaOtBu (1.4 eq) to a dry reaction vial.

-

Solvent Addition: Add a degassed anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the vial and heat the mixture to 100-120 °C. Monitor the reaction by LC-MS.

-

Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.

Sonogashira Coupling

Causality: The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl electrophile.[7] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The base, usually an amine like triethylamine, also serves as the solvent.

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add p-tolylsulfur pentafluoride (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2 mol%), and a copper co-catalyst such as CuI (4 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by the terminal alkyne (1.2 eq) and a base such as triethylamine (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or GC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

p-Tolylsulfur pentafluoride and related reagents should be handled with care in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[8] Keep the container tightly sealed.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

p-Tolylsulfur pentafluoride is a valuable and versatile reagent for the incorporation of the SF₅ moiety into aromatic compounds. The synthetic protocols provided herein offer a practical route to this important building block. Furthermore, its application in robust cross-coupling reactions opens up a wide range of possibilities for the synthesis of novel drug candidates and functional materials. As with all chemical reagents, proper handling and safety precautions are paramount.

References

- Crowley, P. J., Mitchell, G., Salmon, R., & Worthington, P. A. (2004). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. CHIMIA International Journal for Chemistry, 58(3), 138-142.

- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein journal of organic chemistry, 8, 461–471.

- Chen, Q., Fan, X. H., Zhang, L. P., & Yang, L. M. (2014). Nickel-catalyzed cross-coupling of carboxylic anhydrides with arylboronic acids. RSC Advances, 4(99), 53885-53890.

- Umemoto, T., & Garrick, L. M. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 461-471.

- SynQuest Laboratories, Inc.

- Amatore, C., Jutand, A., & Le Duc, G. (2011). The triple role of fluoride ions in palladium-catalyzed Suzuki–Miyaura reactions: unprecedented transmetalation from [ArPdFL2] complexes. Chemistry–A European Journal, 17(8), 2492-2503.